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Compound Name: Fotagliptin benzoate

Cat. No.: B15573238 Get Quote

An In-depth Technical Guide to the Discovery and Development of Fotagliptin Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fotagliptin benzoate is an oral, once-daily, selective dipeptidyl peptidase-4 (DPP-4) inhibitor

developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by

Chongqing Fochon Pharmaceutical and Shenzhen Salubris Pharmaceuticals, fotagliptin

represents a significant advancement in glycemic control.[3][4] Like other drugs in its class,

fotagliptin works by enhancing the incretin system, which plays a crucial role in glucose

homeostasis.[1][5] This document provides a comprehensive technical overview of the

discovery, mechanism of action, preclinical and clinical development, and key experimental

protocols related to fotagliptin benzoate.

Discovery and Preclinical Profile
The development of fotagliptin benzoate stems from the established therapeutic strategy of

targeting the DPP-4 enzyme. The compound was first disclosed in patent WO2011079778 and

has since been the subject of extensive research to characterize its properties and therapeutic

potential.[3]

Chemical Properties
Compound: Fotagliptin Benzoate
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Synonyms: SAL067, FCN-005[4]

CAS Number: 1403496-40-1[3][6]

Molecular Formula: C₂₄H₂₅FN₆O₃[6]

Molecular Weight: 464.49 g/mol [3]

Chemical Name: (R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-

yl)methyl)-4-fluorobenzonitrile benzoate[3]

Mechanism of Action
Fotagliptin benzoate is a potent and selective inhibitor of the DPP-4 enzyme.[7][8] DPP-4 is

responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1

(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4,

fotagliptin increases the circulating levels of active GLP-1 and GIP.[1] This enhancement of the

incretin effect leads to several glucose-lowering actions in a glucose-dependent manner:

Increased Insulin Secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release

insulin when blood glucose levels are elevated.[1]

Suppressed Glucagon Release: The hormones also act on pancreatic α-cells to decrease

the secretion of glucagon, thereby reducing hepatic glucose production.[1]

This glucose-dependent mechanism of action results in effective glycemic control with a

minimal risk of hypoglycemia.[1]

Preclinical Pharmacology and Metabolism
Preclinical studies demonstrated fotagliptin's high potency for DPP-4 inhibition. The drug

exhibits selectivity for DPP-4 over related enzymes such as DPP-8 and DPP-9, which is a

critical safety consideration.[2]

Fotagliptin is not primarily metabolized by cytochrome P450 (CYP) enzymes.[2] Two major

metabolites have been identified, M1 and M2-1. M1 shows no inhibitory effect on DPP-4, while

M2-1 has only slight inhibitory activity.[2] This metabolic profile suggests a low potential for
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drug-drug interactions involving the CYP system. Safety studies in rat and dog models

indicated that fotagliptin benzoate is well-tolerated.[6][7]

Table 1: Preclinical Potency of Fotagliptin

Parameter Value Reference

IC₅₀ (DPP-4 Inhibition) 2.27 nM [2][6][7][8]

Clinical Development
The clinical development program for fotagliptin benzoate has systematically evaluated its

pharmacokinetics, pharmacodynamics, efficacy, and safety through Phase 1, 2, and 3 trials.

Pharmacokinetics and Pharmacodynamics
Studies in healthy subjects and patients with T2DM have characterized the pharmacokinetic

(PK) and pharmacodynamic (PD) profile of fotagliptin.

Absorption and Distribution: Fotagliptin is rapidly absorbed following oral administration, with

the time to maximum plasma concentration (Tmax) occurring at approximately 1.5 to 2

hours.[2][9]

Metabolism and Accumulation: Plasma levels of fotagliptin were stable after 14 days of once-

daily dosing.[9] A study on the co-administration with metformin found no clinically significant

PK drug-drug interactions, indicating that the two drugs can be given together without dose

adjustment.[10][11] The accumulation ratios for fotagliptin and its major metabolites (M1 and

M2-1) were determined to be 1.19, 1.59, and 1.39, respectively.[9]

Pharmacodynamics: A once-daily dosing regimen of fotagliptin leads to sustained inhibition

of the DPP-4 enzyme. On both day 1 and day 14 of treatment, DPP-4 inhibition remained

greater than 80% for approximately 24 hours.[9] This sustained inhibition results in a

significant increase in the plasma concentrations of active GLP-1.[9]

Table 2: Pharmacokinetic Parameters of Fotagliptin (24 mg, once daily for 14 days)
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Parameter Value (Mean ± SD) Reference

Tmax (median) ~1.5 hours [9]

Accumulation Ratio

(Fotagliptin)
1.19 ± 0.10 [9]

Accumulation Ratio (Metabolite

M1)
1.59 ± 0.27 [9]

Accumulation Ratio (Metabolite

M2-1)
1.39 ± 0.26 [9]

Duration of >80% DPP-4

Inhibition (Day 14)
24.0 hours [9]

Clinical Efficacy
Phase 2 and 3 clinical trials have established the efficacy of fotagliptin in improving glycemic

control in patients with T2DM.

Phase 2 Study: A 12-week study demonstrated that fotagliptin monotherapy at doses of 6

mg, 12 mg, and 24 mg once daily led to significant improvements in HbA1c compared to

placebo. The most substantial reduction in HbA1c was observed in the 12 mg group.[2]

Phase 3 Monotherapy Trial (vs. Alogliptin and Placebo): A 52-week, multicenter, randomized,

double-blind, placebo-controlled trial evaluated the efficacy and safety of fotagliptin (12

mg/day) against alogliptin (25 mg/day) and placebo in treatment-naive T2DM patients.[3][12]

[13]

Primary Endpoint: After 24 weeks, fotagliptin was superior to placebo and non-inferior to

alogliptin in reducing HbA1c from baseline.[12][13]

Secondary Endpoints: A significantly higher percentage of patients in the fotagliptin group

achieved the target HbA1c of <7.0% compared to the placebo group.[2][12] Fotagliptin

also led to significant reductions in fasting blood glucose (FBG) and improvements in β-

cell function.[12]

Table 3: Efficacy Results of Phase 3 Monotherapy Trial at 24 Weeks
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Parameter
Fotagliptin (12
mg)

Alogliptin (25
mg)

Placebo Reference

Mean Change in

HbA1c from

Baseline

-0.70% -0.72% -0.26% [13][14]

Estimated

Treatment

Difference vs.

Placebo (95%

CI)

-0.44% (-0.62%

to -0.27%)

-0.46% (-0.67%

to -0.26%)
N/A [13]

Estimated

Treatment

Difference vs.

Alogliptin (95%

CI)

0.02% (-0.16% to

0.19%)
N/A N/A [13]

Patients

Achieving HbA1c

< 7.0%

37.0% 35.5% 15.5% [2][12][13]

Phase 3 Add-on to Metformin Trial: A 52-week, randomized, double-blind, placebo-controlled

study assessed the efficacy of fotagliptin as an add-on therapy in patients with T2DM

inadequately controlled with metformin (≥1500 mg/day).[15][16]

Primary Endpoint: After 24 weeks, the addition of fotagliptin resulted in a statistically

significant and clinically meaningful reduction in HbA1c compared to placebo.[15][16]

Table 4: Efficacy Results of Phase 3 Add-on to Metformin Trial at 24 Weeks
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Parameter
Fotagliptin +
Metformin

Placebo +
Metformin

Reference

LS Mean Change in

HbA1c from Baseline
-0.81% -0.28% [15][16]

Estimated Treatment

Difference (95% CI)

-0.53% (-0.68% to

-0.39%)
N/A [15][16]

Patients Achieving

HbA1c < 7.0%
38.7% 16.9% [15][16]

Safety and Tolerability
Across all clinical trials, fotagliptin has demonstrated a favorable safety and tolerability profile.

[2][9]

The overall incidence of adverse events was comparable between the fotagliptin, alogliptin,

and placebo groups.[3][12]

The risk of hypoglycemia was low and similar across all treatment groups, with an incidence

of 1.0% in both the fotagliptin and alogliptin groups over 52 weeks of treatment.[2][12][14] No

severe hypoglycemic events were reported in the metformin add-on trial.[15][16]

No drug-related serious adverse events have been observed.[2][12][14]

Minimal increases in amylase and lipase were noted, but no cases of pancreatitis occurred

during the studies.[12]

Key Experimental Protocols
DPP-4 Inhibitor Screening Assay (General Protocol)
A common method for screening DPP-4 inhibitors is a fluorescence-based assay. This protocol

provides a generalized workflow.

Objective: To determine the in-vitro inhibitory activity of a test compound (e.g., fotagliptin)

against the DPP-4 enzyme.
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Materials:

Recombinant human DPP-4 enzyme

Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)

Assay Buffer (e.g., Tris-HCl, pH 8.0)

Test compound (Fotagliptin) and positive control inhibitor (e.g., Sitagliptin)

96-well black microplate

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Methodology:

Reagent Preparation:

Dilute the DPP-4 enzyme to a working concentration in cold Assay Buffer.

Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO)

and then dilute to a working concentration in Assay Buffer.

Prepare a serial dilution of the test compound and the positive control inhibitor.

Assay Setup (in triplicate):

100% Activity Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of

solvent (vehicle control).

Inhibitor Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the test

compound dilution.

Background Wells: Add 40 µL Assay Buffer and 10 µL of solvent.

Reaction Initiation:

Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.
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Incubation:

Cover the plate and incubate for 30 minutes at 37°C.

Measurement:

Measure the fluorescence intensity using a plate reader at the specified wavelengths.

Data Analysis:

Subtract the background fluorescence from all readings.

Calculate the percent inhibition for each concentration of the test compound relative to the

100% activity control.

Plot the percent inhibition against the compound concentration and fit the data to a

suitable model to determine the IC₅₀ value.

Phase 3 Clinical Trial Design (Monotherapy Example)
Title: A Randomized, Multicenter, Double-Blind, Placebo-Controlled, Phase 3 Trial to Evaluate

the Efficacy and Safety of Fotagliptin Monotherapy in Patients with Uncontrolled Type 2

Diabetes Mellitus.[2][13]

Study Population: Treatment-naive adult patients with T2DM and inadequate glycemic control

(e.g., HbA1c 7.5% to 10.5%) despite diet and exercise.[12]

Study Design:

Screening and Run-in: A 4-week run-in period where patients received diet and exercise

counseling.[12]

Randomization: Eligible patients were randomized in a 2:1:1 ratio to one of three treatment

arms.[13]

Arm A: Fotagliptin (12 mg, once daily)[12]

Arm B: Alogliptin (25 mg, once daily - active comparator)[3]
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Arm C: Placebo (once daily)

Treatment Periods:

Double-Blind Period: 24 weeks of treatment as per randomization.[12][13]

Open-Label Extension: A subsequent 28-week period where all patients may receive

open-label fotagliptin.[12]

Endpoints:

Primary Efficacy Endpoint: Change in HbA1c from baseline to Week 24.[13][14]

Secondary Efficacy Endpoints:

Proportion of patients achieving HbA1c < 7.0%.

Change in fasting plasma glucose (FPG) from baseline.

Change in β-cell function (e.g., HOMA-β).

Safety Endpoints: Incidence and severity of adverse events (AEs), including

hypoglycemia, and changes in vital signs and laboratory parameters.

Statistical Analysis:

The primary endpoint was analyzed using an Analysis of Covariance (ANCOVA) model.

Superiority of fotagliptin over placebo and non-inferiority to alogliptin were tested, with a

non-inferiority margin for HbA1c typically set at 0.4%.[2]

Visualizations
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Caption: Mechanism of Action of Fotagliptin Benzoate.
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Caption: Experimental Workflow for a DPP-4 Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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